N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzofuran-2-carboxamide
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Description
Synthesis Analysis
The synthesis of related compounds involves sophisticated chemical reactions to achieve desired structural features. For example, a synthesis involving Pummerer-type cyclization has been used to create compounds with dimethoxy tetrahydroisoquinoline and benzazepine structures, demonstrating the complexity and versatility of synthetic approaches in this chemical domain (Saitoh et al., 2001). Another study describes a facile synthesis of benzofuran-2-yl-quinoline-3-carboxylic acid derivatives, highlighting the innovative approaches to synthesizing compounds with similar structural motifs (Gao et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to the one is often complex, involving multiple rings and functional groups. For instance, the synthesis and structural elucidation of substituted acetamide derivatives of dimethoxy tetrahydroisoquinoline have provided insights into the molecular architecture of related compounds (Aghekyan & Panosyan, 2016).
Chemical Reactions and Properties
Chemical reactions involving the compound and its analogs are diverse, reflecting the compound's reactivity and potential for functionalization. A study on the visible light-promoted synthesis of sulfonylmethylisoquinoline diones reveals the chemical reactivity and potential transformations of related molecules (Liu et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are critical for their practical applications. While specific data on the physical properties of "N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzofuran-2-carboxamide" are not detailed, studies on similar compounds provide valuable insights. For example, the synthesis of isoquinoline derivatives and their physical characterization help understand the solubility and stability aspects (Xu et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, potential for interaction with biological molecules, and chemical stability, are of significant interest. Research on the synthesis and evaluation of isoquinoline derivatives for potential tumor imaging applications indicates the diverse chemical properties and biological relevance of such compounds (Xu et al., 2009).
Mechanism of Action
Target of action
The compound contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety . THIQs are widely distributed in nature as alkaloids and due to their diverse broad-spectrum biological activity are employed in medicinal chemistry . They have been qualified as ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development .
Mode of action
Thiqs are known to interact with a variety of targets, including enzymes, receptors, and ion channels . The sulfonyl group in the compound could potentially enhance its binding affinity to its target.
Biochemical pathways
Without specific information about the compound’s target, it’s difficult to predict the exact biochemical pathways it might affect. Thiqs have been associated with a wide range of biological activities, including anti-inflammatory, anti-viral, anti-fungal, or anti-cancer effects .
properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6S/c1-28-19-11-15-7-9-24(14-17(15)13-20(19)29-2)31(26,27)10-8-23-22(25)21-12-16-5-3-4-6-18(16)30-21/h3-6,11-13H,7-10,14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JETLLFRUPMJPCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4O3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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